4-fluoro-N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide
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Description
4-fluoro-N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H19FN4O2S2 and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Applications
Compounds with fluorine substituents and heterocyclic structures, akin to the specified compound, have been evaluated for their antimicrobial and antitumor activities. For example, fluorine-substituted benzothiazoles have shown promise as potent cytotoxic agents against certain cancer cell lines, while also exhibiting antimicrobial properties against a range of bacterial and fungal species (Hutchinson et al., 2001); (Desai et al., 2013). These findings suggest that similar compounds might be explored for their potential in treating various cancers and infections.
Synthesis of Novel Materials
The incorporation of fluorine and aromatic systems, as seen in the compound of interest, is also relevant in the synthesis of novel materials. For instance, compounds containing fluorine atoms have been employed in the synthesis of new polyamides with desirable thermal and solubility properties, indicating potential applications in material science (Hsiao et al., 2000). This area of research highlights the versatility of fluorine-containing compounds in developing new materials with specific desired characteristics.
Selective Inhibition and Biological Studies
The structural features of compounds similar to "4-fluoro-N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide" lend themselves to studies on selective inhibition of biological pathways. For example, fluorine-substituted compounds have been investigated for their selective inhibition against specific proteins or enzymes, suggesting potential therapeutic applications in diseases where such targets are implicated (Jeankumar et al., 2013).
Properties
IUPAC Name |
4-fluoro-N-[6-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c21-15-7-5-14(6-8-15)20(27)23-17-9-10-19(25-24-17)29-12-2-4-18(26)22-13-16-3-1-11-28-16/h1,3,5-11H,2,4,12-13H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFZNPNEPOVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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